molecular formula C9H9ClINO B3115932 2-chloro-N-(4-iodophenyl)propanamide CAS No. 21262-09-9

2-chloro-N-(4-iodophenyl)propanamide

Cat. No.: B3115932
CAS No.: 21262-09-9
M. Wt: 309.53 g/mol
InChI Key: BHBRUZQSWNMSKJ-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Propanamide Chemistry

Substituted propanamides are a class of organic compounds derived from propanoic acid, featuring an amide functional group attached to a three-carbon chain. wikipedia.orgfiveable.me The defining characteristic of these molecules is the substitution at the nitrogen atom or on the propyl chain, which allows for the creation of a diverse range of chemical structures. The amide bond itself imparts significant properties, including planarity and stability, which influence the molecule's reactivity.

These compounds are synthesized through condensation reactions, typically between a carboxylic acid derivative and an amine. fiveable.me Propanamides often serve as crucial intermediates in the synthesis of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. fiveable.me Their physical properties, such as higher boiling points compared to their parent carboxylic acids, are a result of strong intermolecular hydrogen bonding. fiveable.me The versatility of the propanamide scaffold makes it a subject of ongoing research, with studies exploring its role in developing new therapeutic agents. researchgate.net

Research Significance within Halogenated Organic Compounds

Halogenated organic compounds (HOCs), which contain one or more halogen atoms, are of immense importance in synthetic chemistry. rsc.org The incorporation of halogens like chlorine and iodine into an organic molecule can dramatically alter its physical and chemical properties, including stability, lipophilicity, and biological activity. rsc.orgresearchgate.net Consequently, halogenated compounds are prevalent in a vast number of industrial, agricultural, and pharmaceutical applications. rsc.orgnih.gov

The widespread use of HOCs also brings environmental considerations, as their stability can lead to persistence and bioaccumulation in ecosystems. researchgate.netnih.gov From a research perspective, the study of molecules like 2-chloro-N-(4-iodophenyl)propanamide, which contains two different halogens, is significant. It allows for the investigation of the interplay between different halogen atoms within a single structure and their combined effect on molecular conformation and intermolecular interactions, such as hydrogen and halogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRUZQSWNMSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279108
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-09-9
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-chloro-N-(4-iodophenyl)propanamide are summarized below.

PropertyValue
CAS Number 21262-09-9 biosynth.comappchemical.com
Molecular Formula C₉H₉ClINO biosynth.comuni.lu
Molecular Weight 309.53 g/mol biosynth.comchemscene.com
Canonical SMILES CC(C(=O)NC1=CC=C(I)C=C1)Cl biosynth.comuni.lu
InChI Key BHBRUZQSWNMSKJ-UHFFFAOYSA-N uni.lu
Boiling Point 401.80 °C biosynth.com
Flash Point 196.80 °C biosynth.com

Synthesis and Manufacturing

The synthesis of 2-chloro-N-(4-iodophenyl)propanamide is achieved through a standard amide coupling reaction. This process involves the acylation of an amine with a suitable acylating agent. Specifically, the primary amine 4-iodoaniline (B139537) is reacted with 2-chloropropionyl chloride.

In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of the amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. The reaction is typically performed in the presence of a base to neutralize the HCl, which would otherwise protonate the starting amine and halt the reaction.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the hydrogen environments within the molecule. For this compound, the expected signals would include a broad singlet for the amide (N-H) proton, signals in the aromatic region corresponding to the protons on the 4-iodophenyl ring, a quartet for the single proton on the carbon adjacent to the chlorine atom, and a doublet for the terminal methyl group protons. pearson.com The electron-withdrawing nature of the carbonyl group and the halogen atoms will influence the precise chemical shifts of these protons. pearson.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals would be observed for each unique carbon atom. Key resonances would include the carbonyl carbon of the amide group, the carbons of the aromatic ring (with the carbon directly bonded to iodine showing a characteristic shift), and the carbons of the 2-chloropropyl side chain. nih.gov

Crystallographic Data

Amidation Reactions and Strategic Precursor Synthesis

The most direct and common method for synthesizing N-aryl propanamides is the acylation of an aniline (B41778) derivative with a suitable acyl chloride. This involves the reaction of 4-iodoaniline (B139537) with 2-chloropropionyl chloride. The success of this synthesis relies heavily on the careful selection of reaction conditions and the purity of the precursors.

The formation of the amide bond between an aryl amine and an acyl chloride is a well-established transformation, yet its efficiency is highly dependent on several factors. researchgate.net Optimization is crucial to maximize yield, minimize side products, and ensure ease of purification. nih.gov Key parameters that are typically optimized include the choice of base, solvent, and reaction temperature.

A base is required to neutralize the hydrochloric acid byproduct of the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com The solvent choice is critical; it must dissolve the reactants but not react with them. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dioxane are frequently used. sphinxsai.com The reaction is often performed at room temperature or below to control its exothermicity. nih.gov

Below is a table illustrating how reaction conditions can be optimized for a typical N-aryl chloroacetamide synthesis, which serves as an analogue for the target compound.

EntryBaseSolventTime (h)Yield (%)Reference
1Triethylamine (TEA)DCM2Variable researchgate.net
2Triethylamine (TEA)Dioxane-Variable sphinxsai.com
3K₂CO₃Benzene (B151609)-Variable sphinxsai.com
4DBUTHF3-675-95% sphinxsai.com

Data is representative of analogous N-aryl chloroacetamide syntheses.

Chloroacyl chlorides are versatile reagents in organic synthesis, widely used for creating amide bonds. chemicalbook.com For the synthesis of 2-chloro-N-(4-iodophenyl)propanamide, the specific reagent required is 2-chloropropionyl chloride. However, the reactivity and handling are analogous to the more commonly discussed chloroacetyl chloride. sphinxsai.comnih.gov

The fundamental reaction involves the nucleophilic attack of the amine group of 4-iodoaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This process, known as N-acylation, results in the formation of the desired amide linkage. A facile one-pot process often involves dissolving the aromatic amine in a suitable solvent with a base, followed by the careful addition of the chloroacyl chloride. sphinxsai.com The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by precipitation in water followed by filtration and recrystallization. sphinxsai.com

This method is highly effective for a wide range of aromatic and heterocyclic amines, demonstrating the broad applicability of chloroacyl chlorides in the synthesis of N-aryl amides. sphinxsai.comresearchgate.net

Stereoselective Synthesis of Chiral Propanamide Enantiomers

The this compound molecule possesses a stereocenter at the carbon atom bearing the chlorine. This gives rise to two enantiomers, (R) and (S). As enantiomers can have distinct biological activities, methods to selectively synthesize one over the other are of significant importance. libretexts.org

Asymmetric catalysis offers a powerful method for producing enantioenriched compounds directly. acs.org In recent years, photoenzymatic catalysis has emerged as a highly effective strategy for the asymmetric synthesis of α-chloroamides. nih.govnih.gov This technique utilizes flavin-dependent “ene”-reductases (EREDs) to catalyze the coupling of α,α-dichloroamides with alkenes to generate α-chloroamides with excellent yield and high stereoselectivity. nih.gov

The mechanism involves the formation of an electron donor-acceptor (EDA) complex between the substrate and the flavin hydroquinone (B1673460) cofactor within the enzyme's active site. acs.org Photoirradiation excites this complex, leading to a single electron transfer that initiates the formation of a radical intermediate. acs.org The enzyme's chiral environment precisely controls the subsequent C-C bond formation and radical termination steps, dictating the stereochemistry of the final product. nih.govnih.gov This enzymatic approach complements traditional methods and expands the toolkit for preparing valuable chiral α-chloroamides. nih.gov

When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), a process called chiral resolution is required to separate them. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, direct separation by techniques like standard chromatography or crystallization is not possible. libretexts.org

The most common resolution strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org This is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. wikipedia.org

For resolving a racemic amine, chiral acids are used, while for a racemic carboxylic acid, chiral bases are employed. The reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized. After separation, the salt is treated to remove the resolving agent, yielding the pure enantiomer. libretexts.orglibretexts.org

Common resolving agents are listed in the table below.

Racemic Compound TypeResolving Agent TypeExamplesReference
Base (e.g., Amine)Chiral Acid(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid libretexts.org
Acid (e.g., Carboxylic Acid)Chiral BaseBrucine, Strychnine, Quinine, 1-Phenylethanamine libretexts.org

An alternative to chemical resolution is chiral column chromatography, where the stationary phase of the chromatography column is itself chiral. This allows for the direct separation of enantiomers based on their differential interactions with the chiral stationary phase. nih.gov

Spectroscopic Investigations for Molecular Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the internal structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, valuable information about its functional groups, bonding, and the chemical environment of its atoms can be obtained.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is particularly effective for identifying the functional groups present in a molecule. The absorption or scattering of infrared radiation corresponds to the vibrational modes of specific bonds.

For This compound , the vibrational spectra would be characterized by several key features. The amide group, being central to the molecule's structure, gives rise to distinct vibrational bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption in the FT-IR spectrum, generally appearing between 1680 and 1630 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ region.

The aromatic ring also presents a set of characteristic vibrations. The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for confirming the para-substitution.

The presence of the chloro and iodo substituents also influences the vibrational spectra. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, while the C-I stretching vibration appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The propanamide backbone will exhibit C-H stretching and bending vibrations for the methyl and methine groups.

A hypothetical data table summarizing the expected key vibrational frequencies is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3100Amide
Aromatic C-H Stretch> 3000Phenyl Ring
Aliphatic C-H Stretch2980 - 2850Propanamide Chain
C=O Stretch (Amide I)1680 - 1630Amide
N-H Bend (Amide II)1570 - 1515Amide
Aromatic C=C Stretch1600 - 1450Phenyl Ring
C-Cl Stretch800 - 600Chloroalkane
C-I Stretch600 - 500Iodoarene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

In the ¹H NMR spectrum of This compound , the amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The protons on the 4-iodophenyl ring would exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the amide group would be magnetically non-equivalent to the two protons ortho to the iodine atom, resulting in two distinct doublet signals. The protons on the propanamide moiety would also give rise to specific signals. The methine proton (CH) adjacent to the chlorine atom would likely appear as a quartet, being split by the three protons of the neighboring methyl group. The methyl group (CH₃) protons would, in turn, appear as a doublet, split by the single methine proton.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to have a chemical shift in the downfield region, around δ 170 ppm. The carbon atoms of the 4-iodophenyl ring would show four distinct signals. The carbon atom bonded to the iodine (C-I) would be significantly shielded, appearing at a characteristic upfield chemical shift. The other aromatic carbons would have chemical shifts in the typical aromatic region (δ 110-140 ppm). The carbon atoms of the propanamide chain, the methine carbon (CH-Cl), and the methyl carbon (CH₃), would also have distinct chemical shifts.

A hypothetical table of expected NMR chemical shifts is provided below.

AtomMultiplicityExpected Chemical Shift (δ, ppm)
¹H NMR
N-HSinglet (broad)8.0 - 9.5
Aromatic H (ortho to NH)Doublet7.5 - 7.8
Aromatic H (ortho to I)Doublet7.6 - 7.9
CH-ClQuartet4.5 - 5.0
CH₃Doublet1.6 - 2.0
¹³C NMR
C=O-~170
Aromatic C (ipso to NH)-~138
Aromatic C (ortho to NH)-~122
Aromatic C (ortho to I)-~137
Aromatic C (ipso to I)-~90
CH-Cl-~55
CH₃-~20

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound (C₉H₉ClINO), the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula. The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern for the molecular ion peak.

The fragmentation of the molecular ion under electron impact would provide valuable structural information. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this specific molecule, cleavage of the C-C bond between the carbonyl group and the chlorinated carbon, or cleavage of the N-C bond between the amide nitrogen and the phenyl ring, would be expected. The loss of a chlorine radical or an iodine radical could also be observed. Analysis of the masses of the resulting fragment ions would help to piece together the structure of the original molecule.

A table of potential major fragments is presented below.

m/zPossible Fragment Ion
309/311[C₉H₉ClINO]⁺ (Molecular ion)
274[C₉H₉INO]⁺ (Loss of Cl)
182/184[C₉H₉ClIN]⁺ (Loss of O)
217[C₆H₄I]⁺ (Iodophenyl cation)
92/94[CH₃CHClCO]⁺
77[C₆H₅]⁺

X-ray Crystallographic Analysis of this compound Derivatives

Studies on similar N-aryl propanamides reveal that the amide linkage generally adopts a planar or near-planar conformation. The torsion angle around the C-N amide bond is a critical parameter. The relative orientation of the phenyl ring and the propanamide group is another important conformational feature. In the solid state, the conformation adopted is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. Bond lengths and angles would be expected to be within the standard ranges for similar organic compounds. For instance, the C=O bond length is typically around 1.23 Å, and the C-N bond length is around 1.33 Å.

The crystal packing of N-aryl amides is often dominated by hydrogen bonding. In the case of This compound , the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of one-dimensional chains or two-dimensional networks of molecules in the crystal.

Furthermore, the presence of halogen atoms (chlorine and iodine) introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen atom of a carbonyl group or the nitrogen atom of another molecule. The iodine atom, being more polarizable, is a stronger halogen bond donor than chlorine. These halogen bonds can play a significant role in directing the crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

N-H…O Hydrogen Bonding Networks

A primary and highly influential interaction in the crystal lattice of N-aryl amides is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This interaction is a cornerstone of protein secondary structure and is a dominant feature in the solid-state arrangement of many small molecule amides.

In analogous structures, these N-H…O hydrogen bonds typically organize molecules into infinite chains or distinct dimeric motifs. nih.gov For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains along a crystallographic axis via these N-H⋯O hydrogen bonds. nih.gov The geometric parameters of these bonds are indicative of their strength and directionality.

Table 1: Representative N-H…O Hydrogen Bond Geometries in an Analogous Amide Structure

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···O0.862.022.88170

Data is hypothetical and based on typical values for such interactions.

The presence of the electron-withdrawing iodine atom on the phenyl ring in this compound is expected to slightly increase the acidity of the N-H proton, potentially leading to a stronger and more linear hydrogen bond compared to its non-iodinated counterparts. This strengthening of the hydrogen-bonding network can have significant implications for the compound's physical properties, such as melting point and solubility.

C-Cl…O=C Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In the context of this compound, two types of halogen bonds are conceivable: one involving the chlorine atom and another, potentially stronger one, involving the iodine atom.

The chlorine atom of the 2-chloropropanamide moiety can act as a halogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule. Studies on similar chloroamides have revealed the presence of weak C—Cl⋯O=C halogen bonding. nih.gov These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the stabilization of the crystal lattice.

The iodine atom attached to the phenyl ring is a significantly stronger halogen bond donor than chlorine. The larger size and greater polarizability of iodine result in a more positive and prominent σ-hole, leading to more substantial interactions with Lewis bases like the carbonyl oxygen. It is therefore highly probable that C-I…O=C halogen bonds would be a defining feature in the crystal packing of this compound, potentially forming intricate two or three-dimensional networks.

Table 2: Expected Halogen Bond Parameters

Donor···AcceptorD···A Distance (Å)∠C-X···O Angle (°)Interaction Strength
C-Cl···O~3.2~165Weak
C-I···O~3.0~175Moderate to Strong

Data is predictive and based on established principles of halogen bonding.

Analysis of Solvent Interactions and Radial Distribution Functions (RDFs)

The interaction of this compound with its surrounding solvent environment is a critical factor influencing its solubility, stability, and bioavailability. Computational methods, particularly molecular dynamics (MD) simulations, provide a molecular-level understanding of these interactions. By simulating the compound in various solvents, researchers can analyze the spatial arrangement and dynamics of solvent molecules around the solute.

A key analytical tool in these simulations is the Radial Distribution Function (RDF), denoted as g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle. In the context of solvation, it quantifies the structure of the solvent around the solute. Peaks in the RDF plot indicate regions of high solvent density, corresponding to solvation shells.

For this compound, RDFs can be calculated for different solvent atoms around specific atoms of the solute. For instance, in an aqueous solution, the RDF of water oxygen atoms around the amide hydrogen would reveal the extent of hydrogen bonding. Similarly, the distribution of water hydrogens around the carbonyl oxygen and the chlorine atom would elucidate their respective hydration shells.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Positions for this compound in Water

Solute AtomSolvent Atom (Water)First Peak (Å)Second Peak (Å)
Amide Hydrogen (N-H)Oxygen (O)1.8 - 2.23.5 - 4.0
Carbonyl Oxygen (C=O)Hydrogen (H)1.6 - 2.03.0 - 3.5
Chlorine (Cl)Hydrogen (H)2.2 - 2.64.0 - 4.5
Iodine (I)Hydrogen (H)2.8 - 3.25.0 - 5.5

The analysis of RDFs can be extended to various solvents to understand differential solvation effects. For example, in a less polar solvent like ethanol, the hydrogen bonding interactions might be different compared to water, which would be reflected in the RDF peak positions and intensities. These computational studies are invaluable for predicting the behavior of the compound in different chemical environments, aiding in formulation and delivery system design.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. These methods are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features responsible for a specific biological effect.

Development and Validation of QSAR Models for Predicted Activities

QSAR models are mathematical equations that relate molecular descriptors of a series of compounds to their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict, for example, their antimicrobial or anticancer activity.

The development of a robust QSAR model involves several steps:

Data Set Selection: A diverse set of compounds with known biological activities is required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the model.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of N-aryl-2-chloroacetamides might reveal that lipophilicity (logP) and the electronic properties of the substituents on the phenyl ring are critical for their activity.

Table 2: Example of a QSAR Model for a Series of N-Aryl-2-chloroacetamides

DescriptorCoefficientContribution to Activity
LogP (Lipophilicity)+0.65Positive
Hammett constant (σ)-0.42Negative
Steric parameter (Es)+0.21Positive
Dipole Moment (µ)-0.15Negative

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Computational Assessment of Chemical Similarity and Analog Searching

Chemical similarity searching is a fundamental chemoinformatics technique used to identify compounds with similar structures to a query molecule. The underlying principle is that structurally similar molecules are likely to have similar biological activities. Various methods are used to quantify similarity, often based on 2D fingerprints or 3D shape comparisons.

For this compound, a similarity search in chemical databases like PubChem, ChEMBL, or ZINC can identify commercially available or synthetically accessible analogs. These analogs can then be acquired or synthesized for biological testing, expanding the structure-activity relationship (SAR) understanding. The Tanimoto coefficient is a commonly used metric for similarity, with values ranging from 0 (no similarity) to 1 (identical).

Machine Learning Algorithms for Biological Activity Prediction (e.g., PASS)

Machine learning (ML) algorithms are increasingly used to predict the biological activity of compounds. One such tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. The prediction is based on a training set of known active compounds.

A PASS prediction for this compound would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with high Pa values are more likely to be exhibited by the compound and can guide experimental testing.

Table 3: Illustrative PASS Prediction for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antifungal0.6500.012
Kinase Inhibitor0.5800.025
Anti-inflammatory0.4900.045
Antineoplastic0.4500.050

Note: This data is hypothetical and for illustrative purposes. Actual PASS predictions can be obtained from online servers.

In Silico Absorption and Distribution Prediction for Research Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are available to predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

For this compound, in silico ADME predictions can help to identify potential liabilities and guide structural modifications to improve its drug-like properties. For instance, if the predicted intestinal absorption is low, chemists can design analogs with improved physicochemical properties to enhance absorption. These predictions help to prioritize which compounds to synthesize and test, thereby optimizing research efforts and resources.

Table 4: Predicted In Silico ADME Properties for this compound

ADME PropertyPredicted Value/Outcome
Human Intestinal Absorption (HIA)High
Caco-2 Permeability (logPapp)Moderate
Blood-Brain Barrier (BBB) PermeationLow
Plasma Protein Binding (PPB)High (>90%)
CYP2D6 InhibitorLikely

Note: These are representative predictions based on the general structural features of the molecule and are for illustrative purposes.

Influence of Halogen Substituents on Biological Modulations

In studies of related compounds, the introduction of halogen atoms has been shown to enhance biological activity. For instance, research on halogen-substituted flavonoids demonstrated that antibacterial properties against both Gram-positive and Gram-negative pathogens improved progressively when moving from fluorine to iodine. nih.govresearchgate.net This suggests that atomic size and polarizability, rather than just electronegativity, can be crucial factors for potency. nih.govresearchgate.net In another series of β-phenylalanine derivatives, chloro- and bromo-substituted compounds displayed stronger antiproliferative activity compared to their fluoro-substituted counterpart, indicating that the steric and electronic effects of the halogen are key modulators of activity. nih.gov For some quinone imines, compounds with a higher number of chlorine atoms exhibited the greatest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

These findings suggest that the 2-chloro group on the propanamide moiety and the 4-iodo substituent on the phenyl ring of the title compound likely play crucial roles in its activity. The iodine atom, in particular, is large and lipophilic, which could enhance binding to hydrophobic pockets in a target protein. Theoretical studies on other halogenated compounds confirm that halogen atoms significantly impact intermolecular contacts within crystal packing. nih.gov

Impact of Amide Linkage and Propanamide Backbone Modifications

The amide linkage is a cornerstone of the molecule's structure, providing a rigid and planar unit that can participate in hydrogen bonding, a critical interaction for receptor binding. Modifications to this linkage or the adjoining propanamide backbone can have profound effects on the compound's conformation and, consequently, its biological function.

Studies on other molecular classes have shown that the amide backbone is remarkably versatile. For example, in short interfering RNAs (siRNAs), replacing the natural phosphodiester linkage with an amide linkage was well-tolerated and, in some positions, even increased the desired RNAi activity while reducing off-target effects. nih.govnih.gov This highlights that the fundamental properties of the amide bond can mimic natural linkages while offering advantages in stability and specificity. nih.gov

Modifications to the propanamide portion, referred to as the "B-region" in some antagonist studies, have also been explored. In one study on TRPV1 antagonists, α,α′-disubstituted analogues, such as dimethyl and cyclopropyl (B3062369) amides, were investigated, showing that steric bulk adjacent to the amide can influence ligand activity. researchgate.net Further research into cannabinoid receptor antagonists involved replacing parts of the amide-containing structure with alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths. nih.gov Generally, increasing the length and bulk of these substituents was associated with higher receptor affinity and efficacy, up to a certain point. nih.gov These examples underscore the importance of the spatial arrangement and chemical nature of the groups surrounding the core amide structure.

Effect of Phenyl Ring Substitutions and Positional Isomerism on Activity Profiles

The substitution pattern on the N-phenyl ring is a critical factor that dictates the molecule's interaction with target proteins. The position (ortho, meta, para), size, and electronic nature (electron-donating or electron-withdrawing) of substituents can dramatically alter the biological activity.

In a study of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, substitution at the 4-position of a phenyl ring was extensively evaluated. nih.gov An electron-donating group like methoxy (B1213986) led to a significant drop in potency. nih.gov Conversely, the activity increased with the size of 4-alkyl groups up to a cyclopentyl group, but then decreased with a larger cyclohexyl group, indicating an optimal size for the substituent. nih.gov

Positional isomerism also plays a vital role. Shifting a substituent from one position to another can lead to substantial changes in activity. For example, in a series of antiplasmodial 2-phenoxybenzamides, a para-substituted piperazinyl derivative showed the highest activity and selectivity of all tested compounds, whereas its meta-substituted counterpart was only moderately active. mdpi.com Similarly, for YC-1 derivatives, fluoro or cyano substitutions at the ortho position of the benzene ring resulted in better inhibitory activity, while placing the same substituents at the meta or para positions reduced this activity. nih.gov This demonstrates that precise positioning of substituents is necessary to achieve optimal interaction with the target's binding site.

Table 1: Effect of Phenyl Ring Substituents on Activity of Analogous Compounds
Compound SeriesSubstituent PositionSubstituent TypeObserved Effect on ActivityReference
2-(4-methylsulfonylaminophenyl) propanamidespara (4-)Methoxy (electron-donating)Dramatic reduction in potency nih.gov
2-(4-methylsulfonylaminophenyl) propanamidespara (4-)Alkyl (up to cyclopentyl)Increased activity with size nih.gov
2-Phenoxybenzamidespara vs. metaN-Boc piperazinylPara-isomer significantly more active mdpi.com
YC-1 Derivativesortho vs. meta/paraFluoro or CyanoOrtho-isomers showed better inhibition nih.gov

Ligand Efficiency and Fragment-Based Design Considerations for Analogues

Modern drug discovery often employs metrics like Ligand Efficiency (LE) to guide the optimization process. LE relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms), providing a measure of how efficiently a molecule binds to its target. nih.gov This concept is particularly useful in fragment-based drug design (FBDD), an approach where small molecular fragments are first identified as binders to a target and then grown or linked together to create a more potent lead compound. youtube.com

The idea behind LE is to prioritize smaller, more efficient molecules during the early stages of discovery, as they often have more favorable physicochemical properties and greater potential for optimization. nih.gov Studies have shown that for some compound classes, LE values tend to decrease as the size of the ligands increases beyond a certain threshold. univie.ac.at For a potential drug candidate, balancing potency with properties like lipophilicity is crucial, and metrics such as Lipophilic Ligand Efficiency (LLE) are used to guide this process. core.ac.uk

Biological Activity Investigations and Molecular Mechanisms

Antimicrobial Activity Studies

A thorough search has yielded no evidence of this compound being evaluated for its efficacy against microbial pathogens. Consequently, there is no information to report on its activity against Gram-positive bacteria, Gram-negative bacteria, or fungal species.

Evaluation Against Gram-Positive Bacterial Pathogens

There are no available studies or data concerning the testing of 2-chloro-N-(4-iodophenyl)propanamide against any Gram-positive bacterial pathogens.

Antifungal Efficacy Against Fungal Species

No investigations into the potential antifungal properties of this compound have been published.

Enzyme Inhibition Profiling and Mechanistic Characterization

There is a lack of published research on the enzyme inhibition profile of this compound. Its effects on key metabolic enzymes, including but not limited to inosine-5′-monophosphate dehydrogenase (IMPDH), have not been documented.

Inhibition Studies on Key Metabolic Enzymes (e.g., Inosine-5′-monophosphate Dehydrogenase)

No studies have been found that investigate the inhibitory action of this compound on inosine-5′-monophosphate dehydrogenase or any other metabolic enzyme.

Determination of Inhibition Kinetics and Binding Modes (e.g., Uncompetitive Inhibition)

In the absence of any enzyme inhibition studies, there is no data available on the inhibition kinetics or the potential binding modes (such as uncompetitive, competitive, or non-competitive inhibition) for this compound.

Receptor Binding and Molecular Docking Simulations

Prediction of Protein-Ligand Interactions and Binding Affinities

There is no available research predicting the protein-ligand interactions or binding affinities of this compound.

Identification of Putative Molecular Targets and Binding Site Residues

No studies have been published that identify putative molecular targets or the specific binding site residues for this compound.

General Biological Activity Screening and Functional Assays

Information regarding general biological activity screening or the results of any functional assays for this compound is not present in the public scientific domain.

Applications in Advanced Chemical Research

Utility as Versatile Synthetic Intermediates in Organic Synthesis

The structure of 2-chloro-N-(4-iodophenyl)propanamide features two key functional groups that are amenable to a wide range of chemical transformations, making it a highly versatile intermediate in organic synthesis. The α-chloro amide moiety and the para-iodophenyl group can be selectively manipulated to introduce molecular diversity and construct complex molecular architectures.

The chloro atom on the propanamide side chain is a reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, thiols, and alkoxides, leading to the synthesis of diverse derivatives. For instance, reaction with primary or secondary amines can yield α-amino amides, which are important structural motifs in many biologically active compounds.

The iodophenyl group is a well-established substrate for transition metal-catalyzed cross-coupling reactions. This functionality enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the elaboration of the aromatic core. Reactions such as the Suzuki-Miyaura coupling with boronic acids, the Heck-Mizoroki reaction with alkenes, and the Sonogashira coupling with terminal alkynes can be employed to introduce a wide array of substituents at the para-position of the phenyl ring. mt.commasterorganicchemistry.com

The combination of these two reactive centers allows for a modular approach to the synthesis of a library of compounds with diverse functionalities. For example, a Suzuki coupling could be performed on the iodophenyl ring, followed by a nucleophilic substitution on the α-chloro position, or vice versa. This synthetic flexibility is highly valuable in the construction of novel chemical entities for various applications. While specific research on this compound as a synthetic intermediate is not extensively documented, a closely related compound, 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, has been reported as a key intermediate in the synthesis of potential anticancer drugs. nih.gov This highlights the potential of the broader class of halo-iodo-phenyl amides as valuable building blocks in medicinal chemistry.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product Class
Nucleophilic Substitution Primary/Secondary Amine, Base α-Amino-N-(4-iodophenyl)propanamides
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base 2-chloro-N-(4'-aryl-biphenyl-4-yl)propanamides
Heck-Mizoroki Reaction Alkene, Pd catalyst, Base 2-chloro-N-(4-alkenylphenyl)propanamides
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 2-chloro-N-(4-alkynylphenyl)propanamides

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound possesses features that could be exploited for its development into a chemical probe.

The iodine atom on the phenyl ring is particularly interesting in this context. It can serve as a handle for the introduction of reporter tags, such as radioactive isotopes or fluorescent dyes. For instance, radioiodination, the replacement of the stable iodine atom with a radioactive isotope like ¹²³I, ¹²⁴I, or ¹²⁵I, would transform the molecule into a radiotracer. Such radiolabeled compounds are invaluable tools in biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used to visualize and quantify biological processes in vivo.

Furthermore, the α-chloro amide moiety can act as a reactive group for covalent modification of biological targets. If this compound were to show affinity for a particular protein, the chloro group could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine, or histidine) in the protein's binding site. This covalent labeling can be used to identify the protein target of the small molecule, a crucial step in understanding its mechanism of action.

While there are no specific reports on the use of this compound as a chemical probe, the general principles of probe design support its potential in this area. The development of such a probe would, of course, require initial studies to establish its biological activity and target engagement.

Contribution to Lead Compound Discovery in Pre-Clinical Research

In the early stages of drug discovery, identifying "lead compounds" with promising biological activity is a critical step. The scaffold of this compound can be considered a starting point for the development of new therapeutic agents. The N-phenylpropanamide core is a common feature in many biologically active molecules.

The true value of this compound in lead discovery lies in its potential for rapid diversification to generate a library of analogs for structure-activity relationship (SAR) studies. As discussed in the context of its synthetic utility, the chloro and iodo groups can be readily modified. By systematically altering the substituents at these positions and evaluating the biological activity of the resulting compounds, medicinal chemists can identify the structural features that are crucial for a desired pharmacological effect.

For example, a library of compounds could be synthesized where the chloro atom is replaced by different nucleophiles, and the iodo group is replaced by various aryl or alkyl groups via cross-coupling reactions. This systematic exploration of the chemical space around the core scaffold is a fundamental strategy in lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties of a potential drug candidate. patsnap.comnih.gov

Table 2: Exemplary Library of Derivatives for SAR Studies

Derivative R¹ (at chloro position) R² (at iodo position) Potential Biological Target Class
1 -NHCH₃ -Phenyl Kinases, Proteases
2 -SCH₂CH₃ -Pyridinyl GPCRs, Ion Channels
3 -OCH₃ -Thienyl Nuclear Receptors, Enzymes

| 4 | -N(CH₃)₂ | -Furanyl | Transporters, Epigenetic Targets |

The benzamide (B126) moiety itself is a constituent of many biologically significant compounds, including anticancer agents. nih.gov This further supports the potential of this compound as a valuable scaffold in the quest for new therapeutics. The initial screening of this compound and its derivatives against a panel of biological targets could reveal novel lead compounds for further development.

Future Research Directions and Emerging Challenges

Advancements in Asymmetric Synthetic Methodologies

The synthesis of specific stereoisomers of chiral molecules is crucial, as different enantiomers can exhibit varied biological activities. For N-phenylpropanamide structures, particularly those with pharmaceutical applications, achieving high enantiomeric purity is a key objective. Future research in the asymmetric synthesis of 2-chloro-N-(4-iodophenyl)propanamide could focus on several promising areas:

Catalytic Enantioselective Synthesis: The development of novel chiral catalysts is a primary driver of innovation in asymmetric synthesis. For propanamide derivatives, research into transition-metal catalysts, such as those based on palladium, rhodium, or iridium, could yield highly efficient and selective synthetic routes. Organocatalysis, which uses small organic molecules as catalysts, presents a greener and often more cost-effective alternative that warrants exploration.

Biocatalysis: The use of enzymes to catalyze stereoselective reactions offers high selectivity under mild conditions. Exploring enzymes such as lipases or amidases for the kinetic resolution of racemic mixtures of this compound or its precursors could be a fruitful area of investigation.

Flow Chemistry: Continuous flow synthesis is gaining traction in pharmaceutical manufacturing due to its potential for improved safety, scalability, and product consistency. Developing a continuous-flow asymmetric synthesis for this compound would represent a significant manufacturing advancement.

A summary of potential asymmetric synthesis strategies is presented in the table below.

MethodologyCatalyst/Reagent TypePotential Advantages
Catalytic Enantioselective Synthesis Chiral transition-metal complexes (e.g., Pd, Rh, Ir)High efficiency, high enantioselectivity
OrganocatalystsLower cost, reduced metal contamination, environmentally benign
Biocatalysis Enzymes (e.g., lipases, amidases)High stereoselectivity, mild reaction conditions
Flow Chemistry Immobilized catalysts in microreactorsImproved safety, scalability, and process control

Unveiling Novel Biological Targets and Mechanisms of Action

The N-phenylpropanamide scaffold is a component of various biologically active molecules, including potent analgesics that interact with opioid receptors. A critical area of future research will be to determine if this compound exhibits any biological activity and, if so, to identify its molecular targets and mechanism of action.

Target Identification and Validation: High-throughput screening of this compound against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel activities. Techniques such as affinity chromatography and chemical proteomics could then be employed to isolate and identify specific binding partners.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies would be necessary. For instance, if the compound is found to bind to a receptor, further research would be needed to determine if it acts as an agonist, antagonist, or allosteric modulator. For enzyme inhibitors, kinetic studies would be essential to elucidate the mode of inhibition.

Integration of Multiscale Computational Approaches

Computational modeling is an indispensable tool in modern drug discovery and materials science. Applying these methods to this compound could accelerate the discovery of its potential applications.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound to its target protein. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties of this compound, such as its molecular orbital energies and electrostatic potential. This information can be valuable for understanding its reactivity and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): If a series of related propanamide derivatives with known biological activities are synthesized, QSAR modeling can be used to develop predictive models that correlate chemical structure with activity. These models can then guide the design of new, more potent compounds.

Rational Design of Next-Generation Propanamide Derivatives

Building on the knowledge gained from the aforementioned research areas, the rational design of new derivatives based on the this compound scaffold can be undertaken to optimize desired properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be crucial. This involves synthesizing analogs with modifications at the chloro and iodo positions on the phenyl ring, as well as alterations to the propanamide side chain. The biological activity of these new compounds would then be evaluated to establish clear SAR trends.

Bioisosteric Replacement: The chloro and iodo substituents could be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together to create a more potent lead compound. If a biological target for this compound is found, fragment-based screening could be a powerful strategy for developing novel derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.